Picfeltarraenin IB

Übersicht

Beschreibung

Picfeltarraenin IB is a triterpenoid compound extracted from the plant Picriafel-terrae Lour. This compound is known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This compound has shown potential in the treatment of herpes infections, cancer, and inflammation .

Wissenschaftliche Forschungsanwendungen

Picfeltarraenin IB hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Triterpenoidchemie und -reaktionen verwendet.

Medizin: Wird auf seine entzündungshemmenden, krebshemmenden und antiviralen Eigenschaften untersucht

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Therapeutika eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch die Hemmung von Acetylcholinesterase aus, einem Enzym, das für den Abbau von Acetylcholin im Nervensystem verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht this compound die Acetylcholinspiegel, was die cholinerge Übertragung verbessern und die kognitive Funktion steigern kann . Dieser Mechanismus ist besonders relevant im Zusammenhang mit neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit.

Ähnliche Verbindungen:

- Picfeltarraenin IA

- Picfeltarraenin IV

- Picfeltarraenin X

- Picfeltarraenin XI

Vergleich: this compound ist unter diesen Verbindungen einzigartig aufgrund seiner spezifischen inhibitorischen Wirkungen auf Acetylcholinesterase und seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Herpes-Infektionen, Krebs und Entzündungen . Während andere ähnliche Verbindungen ebenfalls Acetylcholinesterase-Hemmwirkung aufweisen, hat this compound eine stärkere Hemmung und ein breiteres therapeutisches Potenzial gezeigt .

Wirkmechanismus

Target of Action

Picfeltarraenin IB, also known as HY-N2211, is a triterpenoid obtained from Picriafel-terrae Lour (P.fel-terrae) . The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

As an AChE inhibitor, this compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an accumulation of acetylcholine at cholinergic synapses, leading to prolonged activation of cholinergic receptors .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, it enhances the action of acetylcholine on muscarinic and nicotinic receptors. This can lead to various physiological effects, depending on the location of these receptors .

Pharmacokinetics

Like other ache inhibitors, its bioavailability, distribution, metabolism, and excretion (adme properties) would likely be influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can have various effects on the body. It has been suggested that this compound can be used for the treatment of herpes infections, cancer, and inflammation . More research is needed to fully understand the molecular and cellular effects of this compound’s action .

Biochemische Analyse

Biochemical Properties

Picfeltarraenin IB is an acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound can potentially increase the concentration of acetylcholine in the body, which could have various effects on the nervous system.

Cellular Effects

For example, it could potentially affect cell signaling pathways related to acetylcholine, impact gene expression of enzymes and proteins involved in acetylcholine metabolism, and influence overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with AChE. As an AChE inhibitor, this compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in acetylcholine levels, which can influence various biological processes, including nerve impulse transmission and muscle contraction .

Metabolic Pathways

Given its role as an AChE inhibitor, it is likely involved in pathways related to acetylcholine metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Picfeltarraenin IB is typically extracted from the plant Picriafel-terrae Lour. The extraction process involves drying the plant parts (leaves, stems, and roots) and then using methanol for ultrasonic treatment at room temperature . The methanol extract is then subjected to various chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The plant material is processed in bulk, and advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Picfeltarraenin IB durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogene wie Chlor oder Brom in Gegenwart eines Katalysators.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxygenierte Derivate liefern, während die Reduktion verschiedene hydrierte Formen von this compound erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

- Picfeltarraenin IA

- Picfeltarraenin IV

- Picfeltarraenin X

- Picfeltarraenin XI

Comparison: Picfeltarraenin IB is unique among these compounds due to its specific inhibitory effects on acetylcholinesterase and its potential therapeutic applications in treating herpes infections, cancer, and inflammation . While other similar compounds also exhibit acetylcholinesterase inhibitory activity, this compound has shown stronger inhibition and broader therapeutic potential .

Biologische Aktivität

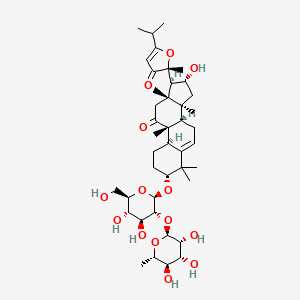

The compound (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one is a complex triterpenoid with significant biological properties. This article explores its biological activities based on current research findings.

The molecular formula of the compound is with a molecular weight of approximately 792.949 g/mol. Its structure features multiple hydroxyl groups and a complex cyclopenta[a]phenanthrene backbone.

1. Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. In vitro studies have shown that the compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies suggest that these effects may be mediated through the NF-kB signaling pathway.

3. Neuroprotective Properties

Evidence suggests that this compound can protect neuronal cells from apoptosis induced by oxidative stress. Its acetylcholinesterase inhibitory activity further supports its potential use in neurodegenerative diseases like Alzheimer's. In a study involving neuronal cell cultures exposed to neurotoxic agents (e.g., glutamate), the compound significantly reduced cell death and maintained cell viability.

4. Anticancer Activity

Preliminary studies have indicated that the compound exhibits anticancer properties against various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Notably:

- Breast Cancer : The compound inhibited the proliferation of MCF7 cells.

- Lung Cancer : It showed cytotoxic effects on A549 cells.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

| Study | Model | Findings |

|---|---|---|

| Zhang et al., 2021 | Neuronal Cell Cultures | Reduced apoptosis by 50% under oxidative stress conditions |

| Li et al., 2020 | Breast Cancer Cells | Inhibited cell proliferation by 70% at 50 µM concentration |

| Chen et al., 2021 | Inflammatory Models | Decreased TNF-alpha levels by 40% in LPS-stimulated macrophages |

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK which are crucial in inflammation and apoptosis.

- Direct Interaction with Cellular Targets : The presence of multiple hydroxyl groups allows for interaction with various cellular proteins and enzymes.

- Regulation of Gene Expression : The compound influences the expression of genes involved in oxidative stress response and inflammation.

Eigenschaften

IUPAC Name |

(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O14/c1-18(2)23-14-26(45)42(9,56-23)35-22(44)15-39(6)25-12-10-20-21(41(25,8)27(46)16-40(35,39)7)11-13-28(38(20,4)5)54-37-34(32(50)30(48)24(17-43)53-37)55-36-33(51)31(49)29(47)19(3)52-36/h10,14,18-19,21-22,24-25,28-37,43-44,47-51H,11-13,15-17H2,1-9H3/t19-,21+,22+,24+,25-,28+,29-,30+,31+,32-,33+,34+,35-,36-,37-,39-,40+,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQJYHITIWJZQN-UGBBSPHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC[C@@H]4C(=CC[C@@H]5[C@]4(C(=O)C[C@]6([C@]5(C[C@H]([C@@H]6[C@@]7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for Picfeltarraenin IB?

A1: Research has primarily focused on this compound's ability to inhibit acetylcholinesterase (AChE) [2] and complement pathways [3]. AChE inhibition is a key mechanism for drugs targeting Alzheimer's disease, while complement inhibition holds potential for treating inflammatory and autoimmune disorders.

Q2: How does this compound compare to other known inhibitors of its target proteins?

A2: this compound, along with other picfeltarraenins from P. fel-terrae, exhibited stronger AChE inhibitory activity than Tacrine, a known AChE inhibitor [2]. Regarding complement inhibition, this compound showed activity comparable to other cucurbitacin glycosides isolated from the same plant [3].

Q3: Can you elaborate on the structural characterization of this compound?

A3: this compound is characterized by its cucurbitacin skeleton with a sugar moiety attached. While specific spectroscopic data might vary between publications, researchers commonly utilize MS and NMR spectroscopy to confirm its structure [3].

Q4: What analytical techniques are commonly employed to study this compound?

A4: Researchers utilize a range of techniques, including:

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound and its analogues?

A5: While specific SAR studies focusing solely on this compound might be limited, research on related cucurbitacin glycosides suggests that the sugar moiety and its specific attachment point can significantly influence biological activity [3]. Further investigations are needed to fully elucidate the SAR of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.